molecular formula C14H15F3N4 B6437332 2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine CAS No. 2548986-02-1

2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine

Cat. No.: B6437332
CAS No.: 2548986-02-1
M. Wt: 296.29 g/mol
InChI Key: CCKGQHIPDFRMGV-UHFFFAOYSA-N
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Description

This compound features a pyridine core substituted with a trifluoromethyl group at position 3 and an azetidine ring at position 2. The azetidine is further functionalized with a 4-methyl-1H-pyrazol-1-ylmethyl moiety.

Properties

IUPAC Name

2-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-3-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N4/c1-10-5-19-21(6-10)9-11-7-20(8-11)13-12(14(15,16)17)3-2-4-18-13/h2-6,11H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCKGQHIPDFRMGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)C3=C(C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Other pyrazole derivatives have been shown to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Based on the known effects of similar compounds, it could potentially have anti-inflammatory, antitumor, or antimicrobial effects.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions could potentially denature the compound, reducing its efficacy.

Biological Activity

The compound 2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine is a heterocyclic organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Research indicates that the biological activity of this compound may involve:

  • Enzyme Modulation : The compound interacts with specific enzymes, potentially inhibiting or activating their functions, which is crucial for various metabolic pathways.
  • Receptor Binding : It may bind to receptors involved in cell signaling, influencing processes such as cell proliferation and apoptosis.

Biological Activity Overview

The biological activities of 2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine have been explored in several studies:

Activity TypeFindings
Anticancer Exhibits significant cytotoxic effects against various cancer cell lines (e.g., MCF-7, K-562) .
Antimicrobial Demonstrated antimicrobial properties against Gram-positive and Gram-negative bacteria .
Kinase Inhibition Potential as a kinase inhibitor, modulating pathways involved in cancer progression .

Anticancer Activity

A study evaluated the compound's efficacy against human cancer cell lines. It was found to inhibit cell growth through apoptosis induction, showing promise as a potential anticancer agent. The specific mechanism involved modulation of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Antimicrobial Properties

In vitro tests revealed that the compound exhibited notable antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. These findings suggest its potential use in developing new antimicrobial agents .

Kinase Inhibition Studies

Research into the compound's ability to inhibit specific kinases demonstrated that it could effectively reduce the activity of certain targets involved in tumorigenesis. This positions it as a candidate for further development in targeted cancer therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

6-Ethoxy-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole (CAS 2548990-34-5)
  • Structural Differences : Replaces the pyridine ring with a benzothiazole core and adds an ethoxy group.
  • Molecular Properties :
    • Molecular formula: C17H20N4OS
    • Molecular weight: 328.4 g/mol
    • Key features: Benzothiazole’s electron-deficient nature may enhance π-π stacking interactions compared to pyridine. The ethoxy group increases hydrophobicity.
  • Implications : Likely exhibits altered solubility and target affinity compared to the pyridine-based compound .
2-{4-[4-(Azetidin-1-yl)-7-methylimidazo[4,3-f][1,2,4]triazin-5-yl]-2-methylpyrazol-3-yl}-5-(trifluoromethyl)pyridine (CAS 1394033-54-5)
  • Structural Differences : Incorporates a fused imidazo-triazine system instead of a simple azetidine-pyrazole unit.
  • Implications : Higher molecular weight and complexity may affect bioavailability .

Functional Group Variations

(S)-Methyl 4-(2-(azetidin-1-yl)-1-(4-chloro-3-(trifluoromethyl)phenyl)ethylamino)quinazoline-8-carboxylate
  • Structural Differences: Features a quinazoline core and a stereospecific ethylamino linker.
  • Key Features: The quinazoline moiety is a known pharmacophore in kinase inhibitors. The stereochemistry (S-configuration) may enhance enantioselective binding.
  • Implications: Demonstrates how core heterocycle substitution (pyridine vs.
2-[({1-[3-(Trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl]pyridine (CAS 898645-37-9)
  • Structural Differences : Replaces the azetidine-pyrazole unit with a tetrazole-sulfanyl group.
  • Implications : Highlights the trade-off between stability and solubility in trifluoromethyl-containing compounds .

Pharmacokinetic and Physicochemical Comparisons

Property Target Compound 6-Ethoxy-benzothiazole Imidazo-Triazine Tetrazole-Sulfanyl
Molecular Weight (g/mol) ~350 (estimated) 328.4 414.4 337.33
Key Functional Groups CF3, Pyrazole, Azetidine Benzothiazole, Ethoxy Triazine, Imidazole Tetrazole, Sulfanyl
Solubility (Predicted) Moderate (CF3 enhances lipophilicity) Low (ethoxy increases hydrophobicity) Low (complex core) Moderate (tetrazole polarity)
Metabolic Stability High (CF3 and azetidine) Moderate High (fused rings) Very High (tetrazole)

Preparation Methods

Table 1: Suzuki-Miyaura Reaction Optimization

CatalystSolvent SystemTemperatureYieldReference
Pd(PPh₃)₄1,4-Dioxane/H₂O100°C13.7%
PdCl₂(dppf)DMF/H₂O100°C36%
Pd(PPh₃)₄Toluene/Ethanol/H₂O120°C42%

Microwave-assisted conditions (120°C, 15 minutes) improved yields to 42% by enhancing reaction kinetics. Notably, substituting the boronic acid with a 4-methylpyrazole derivative would directly yield the target compound, though this modification requires rigorous nitrogen atmosphere control to prevent boronic acid decomposition.

Azetidine Ring Formation via Nucleophilic Substitution

The azetidine ring is typically introduced through a nucleophilic substitution reaction between a 3-(chloromethyl)azetidine precursor and a deprotonated pyrazole. For example, reacting 3-(chloromethyl)azetidine with 4-methyl-1H-pyrazole in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C to room temperature affords the azetidine-pyrazole intermediate. Subsequent coupling with 3-(trifluoromethyl)pyridine derivatives completes the synthesis.

Solvent and Base Effects on Reaction Efficiency

The choice of solvent and base significantly impacts reaction outcomes:

  • Polar aprotic solvents (e.g., DMF, 1,4-dioxane) enhance palladium catalyst activity but may necessitate higher temperatures.

  • Bicarbonate and carbonate bases (K₂CO₃, Na₂CO₃) facilitate transmetalation in Suzuki couplings, while triethylamine (TEA) is preferred for azetidine alkylation to minimize side reactions.

Purification and Characterization Techniques

Post-synthesis purification often involves silica gel chromatography with ethyl acetate/hexane gradients or trituration in ethyl acetate/hexane mixtures. Nuclear magnetic resonance (NMR) and liquid chromatography–mass spectrometry (LCMS) are critical for verifying structural integrity. For instance, the ¹H NMR spectrum of a related compound exhibited characteristic peaks at δ 12.97 (pyrazole NH) and δ 8.35 (pyridine CH), confirming successful coupling.

Comparative Analysis of Synthetic Routes

Table 2: Yield Comparison Across Methods

MethodKey AdvantagesLimitationsMaximum Yield
Suzuki-Miyaura CouplingHigh regioselectivitySensitive to moisture42%
Nucleophilic SubstitutionMild conditionsRequires pre-functionalized intermediates36%
Microwave-Assisted SynthesisRapid reaction timesSpecialized equipment needed42%

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?

Answer:
The synthesis involves multi-step reactions, typically starting with the functionalization of the azetidine and pyridine cores. Key steps include:

  • Step 1: Coupling 4-methyl-1H-pyrazole with an azetidine derivative via a methylene bridge under nucleophilic substitution conditions (e.g., using NaH in DMF) .
  • Step 2: Introducing the trifluoromethyl group to the pyridine ring via halogen exchange or direct fluorination under catalytic conditions (e.g., CuI/ligand systems) .
  • Optimization Tips:
    • Use anhydrous solvents and inert atmospheres to avoid side reactions.
    • Monitor intermediates via TLC or HPLC to ensure purity .
    • Optimize reaction time and temperature using Design of Experiments (DoE) to maximize yield .

Basic: How should researchers approach structural elucidation using spectroscopic and crystallographic methods?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR: Assign peaks by comparing with analogous compounds (e.g., pyrazole-azetidine hybrids in ). Use 2D techniques (COSY, HSQC) to resolve overlapping signals.
    • 19F NMR: Confirm trifluoromethyl group integration and chemical environment .
  • X-ray Crystallography:
    • Grow single crystals via slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH).
    • Compare crystallographic data (e.g., bond angles, torsional strains) with structurally similar compounds (e.g., triazole-pyridine derivatives in ).

Basic: What preliminary biological assays are suitable for evaluating its therapeutic potential?

Answer:

  • In Vitro Screening:
    • Enzyme Inhibition: Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) .
    • Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Target Identification:
    • Perform SPR (Surface Plasmon Resonance) to assess binding affinity to suspected targets (e.g., receptors with azetidine-binding pockets) .

Advanced: How can synthetic routes be optimized to mitigate low yields in the azetidine-pyrazole coupling step?

Answer:

  • Catalyst Screening: Test palladium/copper catalysts (e.g., Pd(OAc)₂/Xantphos) to enhance C-N bond formation .
  • Solvent Effects: Compare polar aprotic solvents (DMF vs. DMSO) to stabilize transition states .
  • Microwave-Assisted Synthesis: Reduce reaction time from hours to minutes while maintaining yield .
  • Machine Learning: Train models on reaction parameters (e.g., temperature, stoichiometry) from analogous syntheses (see for datasets).

Advanced: How can researchers resolve discrepancies in biological activity data across studies?

Answer:

  • Source Analysis:
    • Verify assay conditions (e.g., pH, serum concentration) that may affect compound stability .
    • Cross-reference with structurally similar compounds (e.g., triazole derivatives in ).
  • Meta-Analysis:
    • Use tools like Forest Plots to statistically evaluate activity variations across studies.
    • Replicate experiments under standardized protocols (e.g., OECD guidelines) .

Advanced: What computational strategies predict binding modes with target proteins?

Answer:

  • Molecular Docking:
    • Use AutoDock Vina or Schrödinger Suite to dock the compound into crystal structures of targets (e.g., kinases from PDB).
    • Validate with MD simulations (GROMACS) to assess binding stability .
  • QSAR Modeling:
    • Train models on pyridine-azetidine derivatives (see for datasets) to correlate substituents with activity.
    • Include electronic parameters (e.g., HOMO/LUMO energies) from DFT calculations (Gaussian 09) .

Advanced: What analytical methods address stability challenges in aqueous formulations?

Answer:

  • Forced Degradation Studies:
    • Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic conditions .
    • Monitor degradation products via UPLC-MS .
  • Stabilization Strategies:
    • Use cyclodextrin encapsulation or PEGylation to enhance solubility and reduce hydrolysis .
    • Conduct accelerated stability testing (40°C/75% RH) over 6 months .

Advanced: How can researchers validate off-target effects in complex biological systems?

Answer:

  • Proteome Profiling:
    • Use affinity-based chemoproteomics (e.g., pull-down assays with biotinylated probes) .
  • CRISPR Screening:
    • Perform genome-wide knockout screens to identify synthetic lethal interactions .
  • Transcriptomics:
    • Analyze RNA-seq data from treated vs. untreated cells to detect pathway-level perturbations .

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